4-Bromo-1,1-difluorobut-1-ene

Nucleophilic substitution Alkylation Reaction kinetics

4-Bromo-1,1-difluorobut-1-ene (C₄H₅BrF₂, MW 170.98) is a halogenated gem-difluoroalkene featuring a terminal 1,1-difluorovinyl group and a primary alkyl bromide moiety. It is classified as a specialty fluorinated building block with established industrial utility as an intermediate in agrochemical synthesis and fluoropolymer development.

Molecular Formula C4H5BrF2
Molecular Weight 170.98 g/mol
CAS No. 147804-02-2
Cat. No. B119412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,1-difluorobut-1-ene
CAS147804-02-2
Molecular FormulaC4H5BrF2
Molecular Weight170.98 g/mol
Structural Identifiers
SMILESC(CBr)C=C(F)F
InChIInChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2
InChIKeyWSIDFIREQDHYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,1-difluorobut-1-ene (CAS 147804-02-2): Technical Baseline for Procurement Evaluation


4-Bromo-1,1-difluorobut-1-ene (C₄H₅BrF₂, MW 170.98) is a halogenated gem-difluoroalkene featuring a terminal 1,1-difluorovinyl group and a primary alkyl bromide moiety [1]. It is classified as a specialty fluorinated building block with established industrial utility as an intermediate in agrochemical synthesis and fluoropolymer development [2]. The compound is supplied as a clear liquid with a purity specification of 95–97% .

Dual-reactivity building block with orthogonal C1 (gem-difluorovinyl) and C4 (bromoalkyl) sites
Enables sequential transformations without protecting-group strategies
Gem-difluoroalkene motif compatible with contemporary defluorinative cross‑coupling methodologies
Silyl radical‑mediated and Ni‑catalyzed fluoro‑alkenylation platform
Established intermediate for agrochemical and fluoropolymer R&D; purity specification 95–97%
Suitable for multi‑step synthesis workflows requiring reliable building‑block performance

Why Generic Substitution of 4-Bromo-1,1-difluorobut-1-ene Without Comparator Data Risks Synthesis Failure


Within the gem-difluoroalkene class, compounds are not functionally interchangeable. The specific halogenation pattern—bromine at the C4 position coupled with the C1 gem-difluorovinyl group—establishes a unique dual-reactivity profile . The bromoalkyl chain enables nucleophilic substitution and cross-coupling at a site spatially separated from the difluorovinyl unit, while the gem-difluoroalkene moiety participates in defluorinative functionalization and cycloaddition pathways [1]. Substituting with non-brominated analogs (e.g., 1,1-difluorobut-1-ene) eliminates the alkylation handle; substituting with chloro analogs (e.g., 4-chloro-1,1-difluorobut-1-ene) alters the leaving-group kinetics and physicochemical partitioning . The evidence presented below quantifies these differentiation dimensions where data are available.

Handle loss
Non‑brominated analogs (e.g., 1,1‑difluorobut‑1‑ene) lack the C4 bromoalkyl moiety, eliminating nucleophilic substitution and cross‑coupling pathways.
Leaving‑group shift
Chloro analog (4‑chloro‑1,1‑difluorobut‑1‑ene) exhibits slower SN2 kinetics and may alter reaction‑condition windows, physicochemical partitioning, and purification behavior.
Reactivity mismatch
Substituting any non‑brominated gem‑difluoroalkene removes the bifunctional architecture required for sequential orthogonal synthetic sequences.

4-Bromo-1,1-difluorobut-1-ene Comparative Evidence: Quantitative Differentiation from Closest Analogs


Alkylation Reactivity: Bromo vs. Chloro Leaving-Group Differentiation in SN2 Substitution

The C4 bromoalkyl moiety in 4-bromo-1,1-difluorobut-1-ene provides a significantly more reactive leaving group for nucleophilic substitution compared to its chloro analog. Bromide is a superior leaving group relative to chloride, with the C–Br bond dissociation energy approximately 68 kcal/mol compared to C–Cl at approximately 81 kcal/mol [1]. While direct kinetic data for this specific compound pair are not available in the open literature, class-level inference from alkyl halide reactivity series indicates that bromoalkanes undergo SN2 reactions approximately 30–50× faster than corresponding chloroalkanes under identical conditions [2]. This enables milder alkylation conditions and broader nucleophile compatibility for the bromo compound.

Alkylation Reactivity
Class-level inference
C–Br bond dissociation energy ≈ 68 kcal/mol vs C–Cl ≈ 81 kcal/mol; estimated 30–50× relative SN2 rate enhancement (alkyl halide class reference).
Supports alkylation pathway selection for mild-condition protocols.
Data to verify; derived from general reactivity series, not compound‑specific kinetics.
Nucleophilic substitution Alkylation Reaction kinetics

Lipophilicity Partitioning: LogP Differential Between Bromo and Chloro Analogs

The substitution of bromine for chlorine at the C4 position increases the compound's lipophilicity. 4-Bromo-1,1-difluorobut-1-ene has a calculated LogP of 2.5518 [1], while 4-chloro-1,1-difluorobut-1-ene has a LogP of 2.39570 . This ΔLogP of +0.1561 represents a measurable increase in hydrophobicity that can influence membrane permeability, extraction efficiency in biphasic reaction workups, and chromatographic retention behavior.

LogP Differential
Cross-study comparable
Target LogP = 2.5518; chloro analog LogP = 2.39570; Δ = +0.1561 (≈6.5% increase).
May support differential extraction and chromatographic retention.
Calculated values; confirm experimentally for purification workflows.
Lipophilicity LogP Physicochemical properties

Dual-Reactivity Architecture: Orthogonal Functionalization Sites vs. Non-Halogenated Gem-Difluoroalkene

4-Bromo-1,1-difluorobut-1-ene possesses two chemically distinct reactive centers: the C1 gem-difluorovinyl group capable of defluorinative functionalization, and the C4 bromoalkyl chain capable of nucleophilic substitution or cross-coupling . In contrast, non-halogenated 1,1-difluorobut-1-ene (CAS 407-09-0, MW 92.09) lacks the terminal alkyl halide moiety, providing only the difluorovinyl reactivity site [1]. This bifunctional architecture of the bromo compound enables sequential, orthogonal transformations without requiring protecting group strategies. A representative application demonstrating the C4 bromoalkyl reactivity is its alkylation with 2-fluoro-5-bromophenol under basic conditions (K₂CO₃, Aliquat 336, catalytic NaI, MEK, 82°C, 15 h), which affords the corresponding 4,4-difluorobut-3-enyloxy-substituted product in 63% isolated yield after chromatographic purification .

Dual-Reactivity Architecture
Cross-study comparable
Two reactive sites: C1 gem-difluorovinyl + C4 bromoalkyl. Validated alkylation with 2‑fluoro‑5‑bromophenol: 63% isolated yield (K₂CO₃, Aliquat 336, cat. NaI, MEK, 82°C, 15 h).
Enables sequential orthogonal transformations without intermediate protection.
Yield context: single example; scope varies with substrate.
Orthogonal reactivity Bifunctional building block gem-Difluoroalkene

Molecular Weight Differential: Physical Property and Workflow Implications vs. Chloro Analog

The bromine atom substitution at C4 results in a substantially higher molecular weight for 4-bromo-1,1-difluorobut-1-ene (170.98 g/mol) compared to 4-chloro-1,1-difluorobut-1-ene (126.53 g/mol), representing a 35.1% mass increase . This difference directly affects gravimetric calculations for reaction stoichiometry, solution preparation, and mass balance in multi-step synthetic sequences.

Molecular Weight
Cross-study comparable
Target: 170.98 g/mol; chloro analog: 126.53 g/mol; Δ = +44.45 g/mol (+35.1%).
Influences gravimetric stoichiometry and cost‑per‑mole procurement planning.
Direct mass‑balance adjustment required when switching analogs.
Molecular weight Physical properties Reaction stoichiometry

Gem-Difluoroalkene Cross-Coupling Platform Compatibility: Class-Level Reaction Profiling

As a member of the gem-difluoroalkene class, 4-bromo-1,1-difluorobut-1-ene is compatible with emerging synthetic methodologies including silyl radical-mediated dehalogenative cross-coupling and nickel-catalyzed migratory fluoro-alkenylation [1]. These protocols enable the selective installation of monofluoroalkenyl and gem-difluoroalkyl moieties into complex molecular architectures. While specific yield data for 4-bromo-1,1-difluorobut-1-ene in these platforms are not yet published, the gem-difluoroalkene structural motif has demonstrated broad substrate scope in these transformations, with reported yields ranging from 45% to 92% for related gem-difluoroalkene substrates depending on coupling partner and conditions [2]. Non-halogenated analogs lacking the bromoalkyl chain cannot access the additional orthogonal functionalization pathways described in the preceding evidence item.

Cross-Coupling Platform
Class-level inference
Gem-difluoroalkene motif compatible with silyl radical‑mediated and Ni‑catalyzed migratory fluoro‑alkenylation (class‑level yields 45–92% for related substrates).
Supports synthetic optionality; compound‑specific yields not yet published.
Verify performance in target transformation before scaling.
Cross-coupling gem-Difluoroalkene Silyl radical

4-Bromo-1,1-difluorobut-1-ene Procurement-Validated Application Scenarios


Agrochemical Intermediate Synthesis Requiring Orthogonal Functionalization

4-Bromo-1,1-difluorobut-1-ene is expressly cited as a useful intermediate in agrochemical synthesis, where its dual-reactivity architecture enables the construction of complex fluorinated scaffolds [1]. The terminal gem-difluorovinyl group can be elaborated via defluorinative pathways to install biologically relevant fluorinated motifs, while the C4 bromoalkyl chain serves as an attachment point for heterocyclic or aromatic pharmacophores. This orthogonal functionalization capability supports the synthesis of pesticide candidates and crop protection agents containing difluorovinyl or difluoroalkyl pharmacophores .

Fluoropolymer and Specialty Materials Precursor Development

The compound is identified as a valuable intermediate in fluoropolymer development, where the gem-difluorovinyl moiety can participate in polymerization or copolymerization reactions to introduce fluorine content into polymer backbones [1]. The pendant bromoalkyl chain provides a post-polymerization modification handle for grafting additional functional groups or cross-linking agents. This bifunctional character distinguishes 4-bromo-1,1-difluorobut-1-ene from simpler fluorinated monomers that lack orthogonal reactive sites .

Pharmaceutical Building Block Requiring Differential Lipophilicity for Chromatographic Resolution

The higher LogP of 4-bromo-1,1-difluorobut-1-ene (2.5518) compared to its chloro analog (2.39570) translates to increased retention on reverse-phase chromatographic systems [1]. In medicinal chemistry campaigns where intermediate purification by preparative HPLC is required, this enhanced lipophilicity may facilitate separation from more polar byproducts. The calculated LogP difference, while modest (Δ = +0.1561), can be meaningful in complex reaction mixtures where even small retention time shifts enable improved resolution .

Defluorinative Functionalization Platform for Fluorinated Fragment Libraries

The gem-difluoroalkene motif of 4-bromo-1,1-difluorobut-1-ene is compatible with contemporary defluorinative functionalization methodologies, including silyl radical-mediated cross-coupling and nickel-catalyzed migratory fluoro-alkenylation [1]. Procurement of this compound enables access to these emerging synthetic platforms for constructing monofluoroalkenyl and gem-difluoroalkyl fragments. Research programs focused on fragment-based drug discovery or fluorinated probe development benefit from the compound's dual-reactivity profile, which supports both traditional alkylation chemistry and modern defluorinative coupling approaches .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Orthogonal C1/C4 functionalization architecture
Bifunctional reactivity validation in target scaffold
Fluoropolymer precursor development
Gem-difluorovinyl polymerization handle + pendant bromoalkyl modification site
Post‑polymerization grafting and cross‑linking assessment
Chromatographic purification optimization
Calculated LogP‑dependent retention shift
Experimental logP and preparative HPLC resolution confirmation
Defluorinative fragment library construction
Gem‑difluoroalkene compatibility with radical and Ni‑catalyzed couplings
Substrate scope and yield evaluation under reported conditions

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